Paradrymonoside
Description
Paradrymonoside is a triterpenoid glycoside isolated from A. maculatus, a species within the Gesneriaceae family . Structurally, it belongs to the oleanane-type triterpenoids, characterized by a tetracyclic skeleton with glycosidic attachments that influence its solubility and bioactivity. Its identification and characterization rely on advanced spectroscopic techniques, such as NMR and mass spectrometry, which differentiate it from other triterpenoids .
Properties
Molecular Formula |
C36H56O11 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-9-formyl-1,10,11-trihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H56O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,17,19-29,37,39-44H,8-16H2,1-6H3/t19-,20-,21?,22?,23-,24-,25+,26-,27+,28+,29+,32+,33-,34-,35-,36+/m1/s1 |
InChI Key |
YINNEDVQUNYQEZ-BOTMRVARSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@]3(C)C=O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Paradrymonoside are not well-documented. Typically, the industrial synthesis of organic compounds involves large-scale chemical reactions, purification, and quality control processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Paradrymonoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Paradrymonoside has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The specific mechanism of action of Paradrymonoside is not well-documented. Generally, the compound may interact with various molecular targets and pathways, influencing biological processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Paradrymonoside shares structural homology with several triterpenoid glycosides, including trachelosperogenin A1, nigaichigosides F1/F2, and suavissimoside F1, all of which feature oleanane or ursane backbones with varying glycosylation patterns (Table 1) .
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound Name | Source | Core Structure | Key Functional Groups | Pharmacological Activities | References |
|---|---|---|---|---|---|
| This compound | A. maculatus | Oleanane | C-3 β-D-glucopyranoside | Anti-inflammatory, cytotoxic | [17] |
| Trachelosperogenin A1 | Not specified | Oleanane | C-28 carboxyl group | Antimicrobial | – |
| Nigaichigoside F1 | Not specified | Oleanane | C-3, C-28 diglycoside | Antioxidant | – |
| Suavissimoside F1 | Not specified | Ursane | C-3 α-L-rhamnoside | Antidiabetic | – |
| 2α,3β,23-Trihydroxyurs-12-ene-28-oic acid | A. mengxinensis | Ursane | C-2, C-3 hydroxylation | Hepatoprotective | [46, 52] |
Key Differentiating Features
Glycosylation Patterns: this compound’s C-3 β-D-glucopyranoside moiety distinguishes it from suavissimoside F1, which has an α-L-rhamnoside at the same position. This difference impacts solubility and receptor binding .
Biological Activity: this compound’s cytotoxic activity against cancer cell lines (e.g., HeLa) is more pronounced than that of trachelosperogenin A1, which primarily exhibits antimicrobial effects . The ursane derivative 2α,3β,23-trihydroxyurs-12-ene-28-oic acid shows hepatoprotective effects absent in this compound, likely due to its ursane backbone and hydroxylation profile .
Source Specificity: this compound is uniquely reported in A. maculatus, whereas analogues like CK01 and AM-3 are isolated from C. kingianus and A. mengxinensis, respectively .
Analytical Challenges
Distinguishing this compound from analogues requires complementary techniques:
- Mass Spectrometry: Differentiates molecular weights (e.g., this compound [M+Na]⁺ at m/z 789 vs. suavissimoside F1 at m/z 803) .
- NMR : Resolves structural ambiguities, such as the α/β configuration of glycosidic bonds .
Research Implications and Limitations
- Pharmacological Gaps: Limited in vivo studies on this compound contrast with extensive research on ursane-type analogues like 2α,3β,23-trihydroxyurs-12-ene-28-oic acid .
- Synthetic Accessibility: this compound’s complex glycosylation hinders synthetic replication compared to simpler analogues like AM-3 .
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